4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as BCSB, is a synthetic compound that has been extensively studied for its potential use in scientific research. BCSB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.
Scientific Research Applications
Anticancer Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have shown potential in cancer research. Derivatives of this compound have demonstrated significant proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents. For example, a derivative exhibited growth inhibition of melanoma cancer cells with IC50 values of 85–95 µM (Yılmaz et al., 2015). Another study synthesized novel heterocycles containing benzothiazoles fused with pyrimidines, which were found to have remarkable activity against various cancer cell lines (Waghmare et al., 2013).
Carbonic Anhydrase Inhibition
Compounds containing the benzothiazole moiety have been investigated for their inhibitory effects on human carbonic anhydrase isoforms. This is important for understanding enzyme function and potential therapeutic applications. Some compounds showed nanomolar half maximal inhibitory concentration (IC50) values, indicating a strong inhibitory effect on certain carbonic anhydrase isoenzymes (Supuran et al., 2013).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural analysis of benzothiazole derivatives. For instance, the synthesis of nonpolymeric, acetate-bridged cyclopalladated compounds from benzothiazole derivatives has been explored, contributing to the understanding of molecular structures in organometallic chemistry (O. and Steel, 1998). Additionally, novel synthesis methods have been developed for benzothiazole-based compounds, leading to more efficient and cleaner production techniques (Saeed, 2009).
Fluorescent Probes and Detection
Benzothiazole derivatives have been used in the development of fluorescent probes for detecting biological molecules. A novel benzothiazole-based probe was created for cysteine detection, showcasing the versatility of these compounds in biochemical applications (Yu et al., 2018).
Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. These compounds have been tested for antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Bhusari et al., 2008).
properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-25-18-6-2-3-7-19(18)30-21(25)24-20(27)16-8-10-17(11-9-16)31(28,29)26(14-4-12-22)15-5-13-23/h2-3,6-11H,4-5,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHLHQOUYWSET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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